molecular formula C21H15Cl2N3 B11076664 4-(3,4-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole

4-(3,4-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B11076664
M. Wt: 380.3 g/mol
InChI Key: NVKIQXCKIVKTKH-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as benzyl halides or phenylhydrazines.

    Substitution Reactions:

    Final Assembly: The diphenyl groups are incorporated through further substitution or coupling reactions, ensuring the correct positioning on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

4-(3,4-Dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dichlorobenzyl and diphenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole: Similar structure but different substitution pattern.

    4-(3,4-Dichlorobenzyl)-3,5-diphenyl-1,2,3-triazole: Variation in the triazole ring structure.

    4-(3,4-Dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-oxadiazole: Different heterocyclic core.

Uniqueness

4-(3,4-Dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and diphenyl groups

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H15Cl2N3

Molecular Weight

380.3 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C21H15Cl2N3/c22-18-12-11-15(13-19(18)23)14-26-20(16-7-3-1-4-8-16)24-25-21(26)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

NVKIQXCKIVKTKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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